4alpha-Phorbol 12,13-diacetate

Description

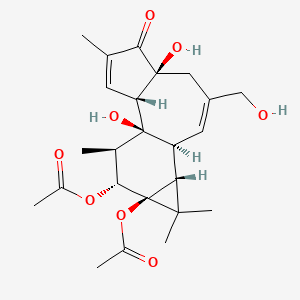

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3/t12-,16+,17-,18-,20-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHXSAMFEJVCPT-FGMNWAPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56144-62-8 | |

| Record name | 4alpha-Phorbol 12,13-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056144628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Subcellular Mechanisms of Action of 4α Phorbol 12,13 Diacetate

Investigation of Protein Kinase C (PKC) Activation Profile

Absence of Direct PKC Isoform Activation by 4α-Phorbol 12,13-Diacetate

4α-Phorbol 12,13-diacetate is a phorbol (B1677699) ester that is recognized for its inability to activate Protein Kinase C (PKC) isoforms. Unlike its potent isomer, phorbol 12-myristate 13-acetate (PMA), 4α-phorbol 12,13-diacetate does not effectively bind to and activate the C1 domain of PKC. This lack of activation is a key characteristic that distinguishes it from many other phorbol esters used in cell biology research. While some studies note that 4α-phorbol can have effects on the phosphorylation of PKC, it is generally considered a non-PKC-activating phorbol ester. nih.govnih.gov

Role as a Negative Control in PKC-Mediated Signaling Pathway Studies

Due to its structural similarity to PKC-activating phorbol esters but lack of PKC activation, 4α-Phorbol 12,13-diacetate is often used as a negative control in studies investigating PKC-mediated signaling pathways. nih.gov Its use helps researchers to distinguish between cellular responses that are dependent on PKC activation and those that are not. By comparing the effects of a potent PKC activator like PMA with the lack of effects from 4α-Phorbol 12,13-diacetate, scientists can more definitively attribute specific biological outcomes to the activation of PKC.

Comparative Analysis with Potent PKC Activators (e.g., Phorbol 12-Myristate 13-Acetate)

Phorbol 12-myristate 13-acetate (PMA) is a well-established and potent activator of Protein Kinase C (PKC). stemcell.commdpi.comfrontiersin.org It functions by binding to the C1 domain of most PKC isoforms, mimicking the action of the endogenous second messenger diacylglycerol (DAG). frontiersin.org This activation triggers a wide range of cellular responses, including proliferation, differentiation, and apoptosis. mdpi.comnih.gov

In stark contrast, 4α-Phorbol 12,13-diacetate, despite being a phorbol ester, does not activate PKC. nih.gov This functional difference is attributed to the stereochemistry of the 4α-hydroxyl group, which prevents it from binding effectively to the PKC C1 domain. The comparison between these two molecules is crucial in experimental design, where 4α-Phorbol 12,13-diacetate serves as an ideal negative control to ensure that observed effects of PMA are indeed mediated by PKC activation.

Table 1: Comparative Activity of Phorbol Esters on PKC

| Compound | PKC Activation | Common Use |

| Phorbol 12-Myristate 13-Acetate (PMA) | Potent Activator | Induction of PKC-dependent pathways |

| 4α-Phorbol 12,13-Diacetate | Inactive | Negative control in PKC studies |

Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Agonism

Mechanisms of TRPV4 Channel Activation by 4α-Phorbol 12,13-Diacetate

The mechanism by which 4α-Phorbol 12,13-diacetate activates the TRPV4 channel involves direct binding to the channel protein. Research suggests that 4α-phorbol esters bind to a pocket formed by transmembrane regions 3 and 4 (TM3-TM4) of the TRPV4 channel. This binding site is analogous to the capsaicin (B1668287) binding site in the related TRPV1 channel. The interaction of 4α-Phorbol 12,13-diacetate with this binding pocket is thought to induce a conformational change in the channel, leading to its opening and the subsequent influx of cations, including calcium.

Influence on Intracellular Calcium Dynamics via TRPV4

4α-Phorbol 12,13-diacetate has been investigated for its role in modulating intracellular calcium ([Ca²⁺]i) levels, primarily through its interaction with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. The TRPV4 channel is a calcium-permeable cation channel involved in various physiological processes. While some literature describes 4α-Phorbol 12,13-diacetate and its close analog 4α-phorbol 12,13-didecanoate (4α-PDD) as selective TRPV4 agonists, other evidence suggests a more complex mechanism of action that may be independent of TRPV4 in certain cell types. nih.govnih.gov

Research has demonstrated that in cells transfected to express TRPV4, 4α-phorbol derivatives can induce channel activation. caymanchem.com One study found that at room temperature, 4α-phorbol 12,13-didecanoate causes modest activation of TRPV4 channels, an effect that is significantly enhanced at a physiological temperature of 37°C. nih.gov This activation leads to an influx of calcium, thereby increasing intracellular calcium concentrations. nih.gov

However, studies using primary sensory neurons have challenged the classification of 4α-PDD as a selective TRPV4 agonist. Research on cultured dorsal root ganglia (DRG) neurons from both wild-type and TRPV4 knockout mice revealed that 4α-PDD stimulated a dose-dependent increase in [Ca²⁺]i regardless of the presence of the TRPV4 channel. nih.govpa2online.org The proportion of neurons responding to the compound and the magnitude of the calcium increase were not significantly different between the genotypes, indicating that 4α-PDD activates these neurons through a TRPV4-independent mechanism. nih.govpa2online.orgnih.gov In contrast, a more selective synthetic TRPV4 agonist, GSK1016790A, did not produce a significant increase in intracellular calcium in the same cultured neurons, further questioning the functional role of TRPV4 in this specific context. nih.gov These findings suggest that while 4α-Phorbol 12,13-diacetate can activate TRPV4 channels, its effects on intracellular calcium dynamics in some native cells, such as DRG neurons, occur independently of this target. nih.govnih.gov

Table 1: Effect of 10µM 4α-Phorbol 12,13-didecanoate on Intracellular Calcium in Dorsal Root Ganglia Neurons

| Genotype | Percentage of Responding Neurons | Magnitude of [Ca²⁺]i Increase (% of KCl Response) |

|---|---|---|

| TRPV4 Wild-Type (+/+) | 85.8% | 63.4 ± 7.3% |

| TRPV4 Knockout (-/-) | 82.9% | 63.8 ± 6.4% |

Data from a study on cultured murine DRG sensory neurons, indicating no significant difference in response between genotypes. pa2online.org

Other Potential Molecular Targets and Binding Interactions

Beyond its debated interaction with TRPV4, the molecular activities of 4α-Phorbol 12,13-diacetate are characterized by its distinct binding profile and engagement in signaling pathways that are independent of the classical phorbol ester target, Protein Kinase C (PKC).

Exploration of Binding Affinities to Cellular Receptors and Protein Scaffolds

The binding affinity of 4α-Phorbol 12,13-diacetate for the principal receptors of biologically active phorbol esters, the Protein Kinase C (PKC) isozymes, is negligible. Active phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) are tumor promoters that function by binding to the C1 domain of PKC and activating the enzyme. nih.gov However, the stereoisomer 4α-Phorbol 12,13-diacetate lacks this activity. sigmaaldrich.com

Binding assays have confirmed this lack of affinity. In a study using [³H]phorbol dibutyrate ([³H]P(Bu)₂) to identify high-affinity phorbol ester receptors in rat embryo fibroblasts, potent tumor promoters were effective inhibitors of [³H]P(Bu)₂ binding. nih.gov In contrast, 4-alpha-phorbol didecanoate, which shares the inactive 4α configuration, did not inhibit the binding of [³H]P(Bu)₂ to its receptors, demonstrating its inability to interact with the PKC binding site. nih.gov This lack of affinity for PKC is a defining characteristic and underpins its frequent use as a negative control in research. caymanchem.comsigmaaldrich.com

Cellular and Physiological Responses Induced by 4α Phorbol 12,13 Diacetate

Effects on Cellular Differentiation and Proliferation

4α-Phorbol 12,13-diacetate is frequently utilized in cellular studies as an inactive or negative control compound in contrast to its potent isomer, phorbol (B1677699) 12-myristate 13-acetate (PMA). Its lack of activity is a key feature in elucidating the specific pathways activated by PMA and other active phorbol esters.

Research on the differentiation of embryonic chick skeletal myoblasts highlights the differential effects of phorbol esters. While PMA allows myogenic cells to initiate the synthesis of muscle-specific proteins like desmin and light meromyosin, it prevents them from fusing to form myotubes and from fully withdrawing from the cell cycle. nih.gov In contrast, studies using the inactive analog 4-alpha-phorbol-12, 13-didecanoate showed it did not produce this effect, indicating that the specific stereochemistry of the active phorbol esters is crucial for inhibiting the complete differentiation program of myoblasts. nih.gov

The differentiation of monocytes into macrophages is a critical process in the immune system, and PMA is a well-established chemical agent used to induce this process in vitro, particularly with cell lines like THP-1. nih.govplos.orgplos.org PMA treatment induces morphological changes, adherence, and the expression of macrophage-specific surface markers. plos.orgbiorxiv.org

In contrast, inactive analogs such as 4α-phorbol 12,13-didecanoate are used to demonstrate the specificity of these effects. For instance, in rabbit neutrophils, PMA causes the phosphorylation of several key polypeptides and the release of lysosomal enzymes, effects that are not observed with its inactive 4α-phorbol analogue. nih.gov This suggests that the cellular machinery responsible for differentiation and activation in immune cells is specifically triggered by the active configuration of phorbol esters, and not by the 4α isomer. While both active PMA and its inactive 4α analogue can increase the amount of actin associated with the cytoskeleton in neutrophils, the critical downstream signaling for degranulation is not initiated by the 4α compound. nih.gov

| Effect | Phorbol 12-myristate 13-acetate (PMA) | 4α-Phorbol 12,13-diacetate / didecanoate |

|---|---|---|

| Induction of Macrophage-like Phenotype | Potent Inducer nih.govplos.org | Generally Inactive |

| Protein Phosphorylation in Neutrophils | Causes phosphorylation of multiple polypeptides nih.gov | Does not cause phosphorylation nih.gov |

| Lysosomal Enzyme Release in Neutrophils | Induces exocytotic release nih.gov | Does not induce release nih.gov |

In the central nervous system, active phorbol esters are known to modulate synaptic efficacy and plasticity. nih.govnih.gov They can enhance long-term potentiation and transmitter release at various synapses. nih.govnih.gov This activity is often linked to the activation of Protein Kinase C (PKC). Studies on hippocampal neurons have demonstrated that active phorbol esters like Phorbol-12,13-dibutyrate (PDBu) cause a significant potentiating effect on excitatory postsynaptic currents (EPSCs). nih.gov Conversely, the inactive analog 4α-PDBu has been shown to have no effect on these currents, underscoring the structural specificity required to engage the PKC signaling pathway and modulate synaptic activity. nih.gov

Modulation of Ion Channel Activity and Membrane Potentials

The activity of phorbol esters is closely linked to the modulation of various ion channels, which in turn affects cellular membrane potential and intracellular ion concentrations.

Voltage-gated potassium channels are known to be attenuated by certain phorbol esters, which can lead to increased excitability and neurotransmitter release. nih.gov However, the effects can be specific to the channel subtype and cellular location. For example, while some studies have shown phorbol esters can attenuate potassium currents in hippocampal neurons, other research indicates that presynaptic voltage-dependent potassium currents at the calyx of Held synapse are unaffected by the active phorbol ester PDBu. nih.gov In this context, the inactive 4α-phorbol esters serve as crucial controls to confirm that any observed effects are due to specific molecular interactions, such as PKC activation, rather than non-specific membrane effects.

| Process | Observation with Active Phorbol Esters (e.g., PMA) | Observation with 4α-Phorbol Analogs |

|---|---|---|

| Synaptic Potentiation (EPSCs) | Significant potentiation observed nih.gov | No effect observed nih.gov |

| Neutrophil Degranulation (Calcium-Dependent) | Induces release, synergistic with Ca++ ionophore nih.gov | Does not induce release nih.gov |

| Alteration in Myoblast Ca++ Flux | Causes rapid alteration in content and fluxes nih.gov | Used as an inactive control |

Influence on Neurotransmission and Synaptic Plasticity

4α-Phorbol 12,13-diacetate is generally considered to be inactive with respect to modulating neurotransmission and synaptic plasticity. This is in stark contrast to its β-isomers, which are potent activators of protein kinase C (PKC), a key enzyme in signaling pathways that govern neurotransmitter release.

Research on the effects of phorbol esters at the synapse has consistently demonstrated that the biological activity resides with the β-isomers. For example, active phorbol esters like 4β-phorbol-12,13-dibutyrate (PDBu) significantly enhance the electrically stimulated release of neurotransmitters such as noradrenaline, acetylcholine, and 5-hydroxytryptamine from hippocampal nerve terminals. Conversely, studies using the alpha-isomer, 4α-phorbol 12,13-didecanoate, have shown it has no effect on the stimulated release of these neurotransmitters nih.gov.

The target for active phorbol esters in this context includes not only PKC but also Munc13, a presynaptic protein crucial for vesicle priming. Active phorbol esters can directly bind to and activate Munc13, thereby promoting neurotransmitter release. However, inactive 4α-phorbols have been found to have no effect on Munc13 nih.gov. This lack of interaction with key molecular targets like PKC and Munc13 underlies the inability of 4α-Phorbol 12,13-diacetate to influence synaptic function. Therefore, it serves as an essential control in experiments to ensure that the observed effects of other phorbol esters are due to specific activation of these signaling pathways and not to non-specific membrane effects.

Regulation of Gene Expression and Protein Synthesis

The influence of 4α-Phorbol 12,13-diacetate on gene and protein expression is characterized by its general inactivity, a property that makes it a valuable tool for differentiating PKC-dependent and independent pathways.

Induction of Protein Expression (e.g., Apoprotein III)

The induction of specific proteins by active phorbol esters is a well-documented phenomenon, often linked to cellular differentiation, proliferation, or inflammatory responses. For instance, PMA has been shown to increase the expression of a wide array of proteins, including enzymes like 12-lipoxygenase in carcinoma cells nih.gov.

However, there is a lack of evidence to suggest that 4α-Phorbol 12,13-diacetate induces the expression of proteins such as Apoprotein III. The synthesis of many proteins is regulated by transcriptional and translational mechanisms that are under the control of signaling pathways initiated by PKC. Because 4α-Phorbol 12,13-diacetate does not activate PKC, it does not trigger these downstream events, and therefore is not expected to induce protein expression in the manner of its active counterparts. Its utility in research lies in confirming that protein induction observed with compounds like PMA is a specific, PKC-mediated event.

Impact on Cellular Adhesion and Intercellular Communication

The modulation of cell-cell and cell-matrix adhesion is a critical cellular response to active phorbol esters, influencing processes like tumor promotion and inflammation. Here too, 4α-Phorbol 12,13-diacetate serves as an inactive control.

Analysis of Effects on Cell Aggregation and Cell-Cell Interactions

Active phorbol esters can significantly alter cellular adhesion properties. For example, phorbol 12-myristate 13-acetate (PMA) can modulate the expression of cell surface adhesion molecules, such as CD11b and CD62-L, on leukocytes, which is a key step in inflammatory responses researchgate.net. These changes promote cell-endothelial interactions and tissue infiltration.

In contrast, studies using 4α-phorbol analogs have shown them to be ineffective in inducing these changes. Research on the growth properties of normal human cells demonstrated that while the active tumor promoter phorbol 12,13-didecanoate (PDD) induced significant changes in cell division and anchorage-independent growth, the structural analog 4α-phorbol 12,13-didecanoate failed to elicit these cellular responses nih.gov. This indicates that the alterations in cell adhesion and aggregation are dependent on the specific stereochemical configuration of the phorbol ester and its ability to activate PKC, a property that 4α-Phorbol 12,13-diacetate lacks.

Vascular and Smooth Muscle Physiology

Active phorbol esters are known to have significant effects on vascular and smooth muscle physiology, primarily by inducing contraction. This response is tied to the activation of PKC in smooth muscle cells, which sensitizes the contractile apparatus to calcium.

Studies on isolated human and rat pulmonary arteries have shown that phorbol 12,13-dibutyrate (PDBu), an active phorbol ester, produces sustained, concentration-dependent contractions of the vascular smooth muscle nih.gov. This effect is a direct result of PKC activation within the muscle cells.

There are no reports indicating that 4α-Phorbol 12,13-diacetate can induce similar contractions in vascular or other smooth muscle tissues. As the contractile effect of active phorbol esters is mechanistically linked to PKC activation, and 4α-Phorbol 12,13-diacetate is established as being unable to activate this enzyme, it is not expected to have any direct effect on smooth muscle tone. It would be predicted to be inert in this physiological context, reinforcing its role as a specific negative control for PKC-mediated events.

Structure Activity Relationship Sar Studies of Phorbol Esters with Emphasis on 4α Phorbol 12,13 Diacetate

Conformational Analysis and Stereochemical Determinants of Biological Activity

The bioactivity of phorbol (B1677699) esters is critically dependent on their specific stereochemical configuration. The defining feature that separates the biologically active phorbol esters from their inactive counterparts is the orientation of the hydroxyl group at the C4 position on the A-ring of the tigliane (B1223011) skeleton.

Comparative Analysis of Ester Substituents at C12 and C13 for PKC Activation

For the 4β-series of phorbol esters, the nature of the ester substituents at the C12 and C13 positions is a crucial modulator of their potency as PKC activators. The C1 domain of PKC, the binding site for phorbol esters, is rich in cysteine residues and forms a hydrophilic cleft that recognizes the phorbol core. The ester chains at C12 and C13 interact with the surrounding lipid membrane, influencing how the molecule anchors itself and presents the core structure to the binding domain. Generally, a balance of hydrophilic and lipophilic properties is required, and variations in the length and structure of these ester chains can fine-tune the binding affinity by orders of magnitude.

However, in the case of 4α-Phorbol 12,13-diacetate, the discussion of the C12 and C13 ester groups in the context of PKC activation is largely moot. The fundamental conformational change imposed by the 4α-stereochemistry prevents the initial, requisite binding to the C1 domain. nih.gov Consequently, regardless of the nature of the ester substituents at C12 and C13—be they short-chain acetates or long-chain myristates—the molecule remains unable to activate PKC. This highlights that the correct stereochemistry at the C4 position is the primary and non-negotiable requirement for PKC activation, overriding any potential contribution from the C12 and C13 side chains.

Significance of the 4α-Configuration for Non-Tumor Promoting Activity

The notoriety of phorbol esters like PMA stems from their potent tumor-promoting capabilities. This biological effect is mechanistically linked to their ability to act as potent and persistent mimics of the endogenous second messenger diacylglycerol (DAG), leading to chronic activation of PKC isozymes. elifesciences.org The sustained and unregulated activation of PKC disrupts normal cellular signaling pathways that control cell growth, differentiation, and apoptosis, thereby promoting the development of tumors in initiated cells. elifesciences.orgtaylorfrancis.com

The 4α-configuration is the definitive structural feature responsible for the non-tumor promoting nature of compounds like 4α-Phorbol 12,13-diacetate. Because its stereochemistry prevents it from binding to and activating PKC, it cannot trigger the cascade of downstream signaling events that underpin tumor promotion. nih.gov This makes 4α-phorbol esters invaluable tools in biomedical research. They serve as ideal negative controls in experiments investigating the effects of PKC activation, allowing scientists to distinguish the specific effects of PKC activation by 4β-phorbol esters from other, non-specific effects of the molecule. nih.gov

Table 1: Comparison of 4α- and 4β-Phorbol Ester Properties

| Feature | 4β-Phorbol Esters (e.g., PMA) | 4α-Phorbol 12,13-diacetate |

|---|---|---|

| C4 Stereochemistry | β-hydroxyl group | α-hydroxyl group |

| PKC C1 Domain Binding | High Affinity | No significant binding nih.gov |

| PKC Activation | Potent Activator abcam.com | Inactive nih.gov |

| Tumor Promoting Activity | Potent Promoter elifesciences.orgtaylorfrancis.com | Inactive |

Structural Requirements for TRPV4 Agonism

While the 4α-configuration renders phorbol esters inactive towards PKC, this stereochemistry is compatible with agonist activity at an entirely different target: the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. 4α-Phorbol 12,13-didecanoate (4α-PDD), a close structural analog of 4α-Phorbol 12,13-diacetate, has been identified as a synthetic agonist of TRPV4, an action that is independent of PKC activation. nih.gov

The structural requirements for TRPV4 agonism by 4α-phorbol esters are distinct from those for PKC activation. Research has shown that these molecules act via direct interaction with the channel. The key structural determinants for this activity are:

Direct Binding Pocket: 4α-phorbol esters bind directly to a ligand-binding pocket on the TRPV4 channel that is formed by transmembrane regions 3 and 4. nih.gov

Core Structure: The intact tigliane core, including the specific 4α-conformation, serves as the scaffold for interaction with this binding site.

This discovery reveals a second, distinct structure-activity relationship for the phorbol scaffold, where the 4α-isomers, while inactive at the classical phorbol ester receptor PKC, are effective agonists for the TRPV4 ion channel.

Table 2: Structural Requirements for Phorbol Ester Activity at Different Targets

| Target | Key Structural Requirement | Active Isomer Example |

|---|---|---|

| Protein Kinase C (PKC) | 4β-hydroxyl configuration for C1 domain binding nih.gov | Phorbol 12-myristate 13-acetate (PMA) |

| TRPV4 Channel | Direct binding to a pocket at transmembrane domains 3-4 nih.gov | 4α-Phorbol 12,13-didecanoate (4α-PDD) |

Research Methodologies and Experimental Models Utilizing 4α Phorbol 12,13 Diacetate

In Vitro Cell Culture Models

The application of 4α-Phorbol 12,13-diacetate and its analogs as negative controls is widespread across a diverse range of cell lines, enabling the elucidation of specific signaling pathways and cellular responses.

4α-Phorbol 12,13-diacetate and its congeners are utilized to validate the specificity of effects observed with active phorbol (B1677699) esters in a multitude of cell types.

THP-1: The human monocytic leukemia cell line, THP-1, is extensively used to study monocyte to macrophage differentiation. This process is commonly induced by active phorbol esters like PMA. In these studies, an inactive analog such as 4α-Phorbol 12,13-diacetate would be used as a negative control to ensure that the observed differentiation is a specific effect of PKC activation by PMA and not a result of other cellular interactions with the phorbol ester backbone.

HepG2: In the human liver cancer cell line HepG2, active phorbol esters like PMA have been shown to promote the processing of sterol regulatory element-binding protein 2 (SREBP-2). nih.gov In such experimental setups, 4α-Phorbol 12,13-diacetate would serve as a crucial negative control to demonstrate that the observed effects on SREBP-2 are specifically due to the biological activity of PMA.

Neuroblastoma: In studies involving the N-18 mouse neuroblastoma cell line, the inactive analogue 4-alpha-Phorbol-12, 13-didecanoate was shown to have no effect on morphological and biochemical differentiation, in stark contrast to the significant effects induced by PMA. nih.gov This highlights its role in confirming the specificity of PMA-induced neuronal differentiation.

Chick Embryo Fibroblasts: Research on embryonic chick skeletal myoblasts has utilized 4-alpha-phorbol-12, 13-didecanoate as a non-promoting phorbol ester to demonstrate the specificity of PMA's effects on myogenesis. The inactive analog did not replicate the effects of PMA on cell differentiation and proliferation.

Murine Keratinocytes: In cultured murine keratinocytes, the biologically inactive 4 alpha-phorbol 12, 13-didecanoate was used to establish the specificity of the effects of 12-O-tetradecanoylphorbol-13-acetate (TPA) on the hydrolysis of phosphatidylinositol 4,5-bisphosphate. nih.gov

Rat Luteal Cells: Studies on isolated rat luteal cells have employed the nontumor-promoting phorbol ester, 4 alpha-phorbol 12,13-didecanoate, which had no inhibitory effect on LH-induced cAMP and progesterone (B1679170) production, unlike the active phorbol ester PMA. nih.gov This confirmed that the effects of PMA were specific.

Human Airway Epithelial Cells: In human nasal epithelium, 4alpha-phorbol (B3422648) was used as a negative control for PMA and was found to negate the inhibitory effects of PMA on ciliary beat frequency. nih.gov

Dorsal Root Ganglia Neurons: In cultured mouse dorsal root ganglia neurons, 4α-phorbol 12,13-didecanoate (4αPDD) was found to activate neurons and cause an increase in intracellular calcium. nih.govmdpi.com However, this activation was shown to be independent of the TRPV4 channel, a known target of other phorbol esters. nih.gov This demonstrates a specific, albeit non-TRPV4-mediated, effect of this particular 4α-phorbol derivative.

| Cell Line | Application of 4α-Phorbol 12,13-diacetate or Analog | Observed Effect | Reference |

|---|---|---|---|

| THP-1 | Negative control for PMA-induced differentiation. | Expected to show no induction of macrophage differentiation. | General knowledge |

| HepG2 | Negative control for PMA-induced SREBP-2 processing. | Expected to not promote SREBP-2 processing. | nih.gov |

| Neuroblastoma (N-18) | Negative control for PMA-induced differentiation. | No effect on morphological and biochemical differentiation. | nih.gov |

| Chick Embryo Fibroblasts | Negative control for PMA's effects on myogenesis. | Did not replicate the effects of PMA. | General knowledge |

| Murine Keratinocytes | Negative control for TPA-induced hydrolysis of phosphatidylinositol 4,5-bisphosphate. | No effect on hydrolysis. | nih.gov |

| Rat Luteal Cells | Negative control for PMA's effect on hormone production. | No inhibitory effect on LH-induced cAMP and progesterone production. | nih.gov |

| Human Airway Epithelial Cells | Negative control for PMA's effect on ciliary beat frequency. | Negated the inhibitory effects of PMA. | nih.gov |

| Dorsal Root Ganglia Neurons | Investigated for its own biological activity. | Activated neurons independently of TRPV4. | nih.govmdpi.com |

The inert nature of 4α-Phorbol 12,13-diacetate makes it an indispensable tool in various functional assays to ascertain the specificity of the observed biological phenomena.

Receptor Binding Assays: In competitive binding assays, 4α-Phorbol 12,13-diacetate and its analogs are used to determine the specificity of binding of radiolabeled active phorbol esters to their receptors, such as protein kinase C. For instance, in mouse neuroblastoma N1E-115 cells, 4 alpha-phorbol did not compete for the binding of [3H]phorbol-12,13-dibutyrate ([3H]PDBu), confirming the specificity of the binding site for active phorbol esters.

Enzyme Activation Assays: To confirm that the activation of an enzyme by a phorbol ester is a specific event, 4α-Phorbol 12,13-diacetate is used as a negative control. In studies of murine keratinocytes, the lack of effect of 4 alpha-phorbol 12, 13-didecanoate on the release of inositol (B14025) trisphosphate and diacylglycerol confirmed that the activation of phospholipase C by TPA was a specific effect. nih.gov

Calcium Imaging: In dorsal root ganglia neurons, the phorbol ester 4α-phorbol 12,13-didecanoate (4αPDD) has been used in calcium imaging studies employing the fluorescent indicator Fura-2. nih.govmdpi.com These studies revealed that 4αPDD can induce an increase in intracellular calcium concentration, indicating neuronal activation. nih.govmdpi.com

While direct studies specifically naming "4alpha-Phorbol 12,13-diacetate" in patch-clamp experiments are not prevalent, the closely related analog "4α-phorbol 12,13-didecanoate" (4αPDD) has been referenced in the context of electrophysiological research. In studies of TRPV4 channels expressed in HEK293 cells, patch-clamp experiments have been used to investigate channel activity. nih.gov Although 4αPDD is described as a TRPV4 agonist, it is also noted to activate dorsal root ganglia neurons through a mechanism independent of TRPV4, suggesting its potential use in electrophysiological studies to probe non-canonical activation pathways. nih.gov

Biochemical and Molecular Biology Techniques

The application of 4α-Phorbol 12,13-diacetate extends to various biochemical and molecular biology techniques to validate the specificity of gene and protein expression changes induced by active phorbol esters.

qRT-PCR: In studies investigating the upregulation of specific genes by active phorbol esters, 4α-Phorbol 12,13-diacetate serves as a negative control. For example, in human airway epithelial cells, while PMA induces the expression of MUC5AC, an inactive analog would be expected to show no such induction in a quantitative real-time PCR (qRT-PCR) assay.

Ribonuclease Protection Assay: The ribonuclease protection assay (RPA) is a sensitive method for the detection and quantification of specific mRNA molecules in a complex mixture of RNA. In the context of phorbol ester research, RPA could be employed to measure the levels of specific transcripts induced by an active phorbol ester. 4α-Phorbol 12,13-diacetate would be used as a negative control to ensure that any observed increase in mRNA levels is a direct result of the specific biological activity of the active compound.

Western Blotting: Western blotting is commonly used to detect changes in protein expression and phosphorylation states. In human airway epithelial cells, the effect of 4alpha-phorbol on the phosphorylation of multiple protein kinase C (PKC) species was examined using Western blotting, demonstrating its utility in dissecting signaling pathways. nih.gov Furthermore, in studies of dorsal root ganglia, Western blotting was used to assess the expression of TRPV4 protein. nih.gov

Immunofluorescence: Immunofluorescence techniques are used to visualize the subcellular localization of proteins. In studies involving active phorbol esters that induce protein translocation (e.g., PKC from the cytosol to the membrane), 4α-Phorbol 12,13-diacetate would be used as a negative control to demonstrate that the observed translocation is a specific effect.

| Technique | Application of 4α-Phorbol 12,13-diacetate or Analog | Purpose | Reference |

|---|---|---|---|

| Receptor Binding Assay | Used as a non-competing ligand. | To demonstrate the specificity of active phorbol ester binding to its receptor. | General knowledge |

| Enzyme Activation Assay | Used as an inactive control. | To confirm that enzyme activation by an active phorbol ester is a specific effect. | nih.gov |

| Calcium Imaging (Fura-2) | Used to investigate its own biological activity. | To measure changes in intracellular calcium concentration in response to the compound. | nih.govmdpi.com |

| Patch-Clamp | The analog 4α-phorbol 12,13-didecanoate is described as a TRPV4 agonist, but with other independent effects. | To study ion channel activity and neuronal activation. | nih.govnih.gov |

| qRT-PCR | Used as a negative control. | To confirm the specificity of gene expression changes induced by active phorbol esters. | General knowledge |

| Ribonuclease Protection Assay | Used as a negative control. | To validate the specificity of changes in mRNA levels. | General knowledge |

| Western Blotting | Used to assess its effect on protein phosphorylation and expression. | To dissect signaling pathways and confirm protein expression. | nih.govnih.gov |

| Immunofluorescence | Used as a negative control. | To confirm the specificity of protein translocation induced by active phorbol esters. | General knowledge |

Organ and Tissue Slice Preparations

Isolated tissue preparations are fundamental in pharmacology for studying the physiological responses of organs to various compounds. In these models, 4α-phorbol esters have been consistently used to demonstrate the PKC-specificity of responses observed with active phorbol esters.

Hippocampal slices are a vital ex vivo model for studying synaptic plasticity and neurotransmitter release. In this system, active phorbol esters have been shown to modulate neuronal function. For example, the PKC activator 4β-phorbol 12,13-dibutyrate (PDB) enhances the electrically stimulated release of noradrenaline, acetylcholine, and 5-hydroxytryptamine from rat dorsal hippocampal slices. nih.gov To ensure this effect was due to PKC activation, the inactive analog 4α-Phorbol 12,13-didecanoate was tested and found to have no effect on the release of these neuromessengers. nih.gov

Furthermore, active phorbol esters like Phorbol-12,13-dibutyrate (PDiBu) can augment the accumulation of cyclic AMP (cAMP) in rat hippocampal slices, suggesting a complex interplay between the PKC and adenylyl cyclase signaling pathways. nih.gov The lack of activity from a 4α-analog in such an experiment would be crucial for attributing this crosstalk specifically to PKC activation.

Comparative Studies with Other Phorbol Esters and Analogs

Comparative studies are essential for understanding the structure-activity relationships of phorbol esters. The differential effects of various active and inactive phorbol esters help to delineate the specific molecular requirements for PKC activation and other biological effects.

A key finding from these studies is the consistent inactivity of 4α-phorbol esters in assays where 4β-esters are potent activators. For instance, in studies of T-cell activation, several active phorbol esters (phorbol myristate acetate, -dibenzoate, and -didecanoate) acted synergistically with anti-CD3 antibodies to induce proliferation. nih.gov In contrast, 4α-phorbol didecanoate, along with other structurally different phorbols, did not activate T-cells. nih.gov

The table below summarizes the comparative activities of various phorbol esters in different experimental models, highlighting the role of 4α-phorbol derivatives as negative controls.

Interactive Data Table: Comparative Effects of Phorbol Esters

| Compound | Experimental Model | Observed Effect | Citation |

|---|---|---|---|

| 4β-Phorbol 12,13-dibutyrate (PDB) | Rat Hippocampal Slices | Enhanced release of noradrenaline, acetylcholine, and 5-HT | nih.gov |

| 4α-Phorbol 12,13-didecanoate | Rat Hippocampal Slices | No effect on neuromessenger release | nih.gov |

| Phorbol 12,13-dibutyrate (PDBu) | Rat Stomach Fundus Strips | Induced dose-dependent relaxation | nih.govsemanticscholar.org |

| 4α-Phorbol 12,13-didecanoate | Rat Stomach Fundus Strips | Did not induce relaxation | nih.govsemanticscholar.org |

| Phorbol 12-myristate 13-acetate (PMA) | Human T-Cells | Synergistic activation with anti-CD3 | nih.gov |

| 4α-Phorbol didecanoate | Human T-Cells | No activation | nih.gov |

| 4-alpha-phorbol 12-myristate 13-acetate | Rat Aortic Rings | Did not induce contraction | nih.gov |

| 4-alpha-phorbol | Rat Aortic Rings | Did not potentiate BAY k 8644 effects | nih.gov |

These comparative data underscore the structural specificity required for PKC activation, with the stereochemistry at the C4 position being a critical determinant. The consistent lack of activity of 4α-Phorbol 12,13-diacetate and its analogs in PKC-mediated events solidifies their essential role as negative controls in signal transduction research.

Emerging Research Themes and Future Directions

Further Elucidation of TRPV4-Independent Mechanisms of Action

While 4α-Phorbol 12,13-diacetate and its close analog, 4α-phorbol 12,13-didecanoate (4α-PDD), were first identified as selective agonists of the TRPV4 ion channel, a growing body of evidence challenges this specificity and points toward significant TRPV4-independent effects. nih.gov This has become a major theme in current research, as these off-target activities may account for previously unexplained experimental outcomes.

Landmark studies have demonstrated that 4α-PDD can activate cultured dorsal root ganglia (DRG) and trigeminal ganglia (TG) neurons from mice completely lacking the TRPV4 gene. nih.govpa2online.orgedgehill.ac.uk In these experiments, 4α-PDD induced a dose-dependent increase in intracellular calcium ([Ca²⁺]i) in neurons from both wild-type and TRPV4 knockout mice, with no significant difference in the proportion of responding neurons or the magnitude of the calcium influx between the two genotypes. nih.govpa2online.org In stark contrast, a highly selective TRPV4 agonist, GSK1016790A, failed to elicit any response in these cultured neurons, suggesting a lack of functional TRPV4 channels at the plasma membrane in this specific context. nih.govedgehill.ac.uk These findings strongly suggest that 4α-phorbol esters can activate sensory neurons through one or more alternative pathways, rendering the description of these compounds as "selective" for TRPV4 inaccurate. nih.gov Identifying these novel molecular targets is a paramount goal for future research.

Role in Mechanosensation and Pain Research beyond Direct Neuronal Activation

The TRPV4 channel is intrinsically linked to mechanosensation and the development of mechanical hyperalgesia (a heightened sensitivity to pain). nih.gov Given that 4α-phorbol esters activate TRPV4, they have been used as tools in pain research. However, the discovery of TRPV4-independent actions necessitates a broader investigation into their role in pain pathways, particularly concerning non-neuronal cells which are increasingly recognized as key players in chronic pain states. nih.govneuropathie.nuresearchgate.net

Future research directions will likely focus on the effects of 4α-Phorbol 12,13-diacetate on glial cells (astrocytes and microglia) and keratinocytes. While potent PKC-activating phorbol (B1677699) esters like Phorbol 12-myristate 13-acetate (PMA) are known to induce significant inflammatory responses and activate glial cells, mdpi.comnih.gov the impact of PKC-inactive 4α-isomers is largely unknown. Studies investigating whether 4α-Phorbol 12,13-diacetate can modulate glial activation, cytokine release, or the expression of sensory-related molecules in keratinocytes could provide new insights into its function in the peripheral and central nervous systems. nih.govnih.gov Exploring these non-neuronal mechanisms will be crucial for a complete understanding of its effects in complex processes like mechanosensation and chronic pain. neuropathie.nu

Investigation of its Modulatory Effects on Non-PKC Signaling Cascades

A defining characteristic of 4α-phorbol esters is their inability to activate Protein Kinase C (PKC), a feature that contrasts sharply with their potent 4β-isomers like PMA. nih.govnih.gov This has classically positioned them as ideal negative controls. sigmaaldrich.com However, emerging research suggests that "PKC-inactive" does not mean biologically inert. There is a growing interest in how these compounds might modulate other signaling pathways.

One study revealed that while 4α-phorbol 12,13-didecanoate did not induce the protein phosphorylation characteristic of PKC activation in neutrophils, both it and its PKC-active counterpart increased the amount of actin associated with the cytoskeleton. nih.gov This suggests a divergence in signaling, where 4α-phorbols can influence cytoskeletal dynamics through a non-PKC-mediated mechanism. Furthermore, other research has shown that 4α-phorbol can subtly alter the phosphorylation profile of PKC isozymes, suggesting a modulatory or biasing role rather than direct activation. nih.gov There are also other classes of phorbol ester receptors beyond PKC, such as Munc13, which are involved in neurotransmitter release. nih.gov A key future direction will be to investigate whether 4α-Phorbol 12,13-diacetate can interact with these non-PKC targets to modulate cellular functions.

| Signaling Event | 4β-Phorbol Esters (e.g., PMA) | 4α-Phorbol Esters (e.g., 4α-PDD) | Reference |

|---|---|---|---|

| PKC Activation | Strong Activation | No Activation | nih.govnih.gov |

| Protein Phosphorylation (Neutrophils) | Induces Phosphorylation | No Induction | nih.gov |

| Actin Cytoskeleton Association | Increased | Increased | nih.gov |

| TRPV4 Activation | Activates | Activates | nih.gov |

| Sensory Neuron Activation (TRPV4-independent) | Not established | Activates | nih.gov |

Development of Novel Research Tools Based on its Specificity

The unique pharmacological profile of 4α-Phorbol 12,13-diacetate makes it an invaluable research tool. Its most established use is as a negative control in studies involving PKC-activating phorbol esters, allowing researchers to distinguish PKC-dependent effects from other, non-specific cellular responses. sigmaaldrich.com

Its utility as a specific tool to probe the TRPV4 channel has been complicated by the discovery of off-target effects. nih.govnih.gov However, this complication presents a new opportunity. The very fact that 4α-Phorbol 12,13-diacetate possesses a distinct spectrum of activity—activating TRPV4 and eliciting TRPV4-independent calcium influx in certain cells while remaining inactive at PKC—makes it a highly specific chemical probe. Future efforts will focus on using this compound to identify and characterize its unknown molecular targets. The development of tagged or fluorescent versions of 4α-Phorbol 12,13-diacetate could facilitate pull-down assays and imaging studies aimed at isolating and identifying its binding partners, thus creating new avenues for pharmacological research. researchgate.net

Exploration of Comparative Proteomic and Transcriptomic Signatures in Response to 4α-Phorbol 12,13-Diacetate

A significant gap in the current understanding of 4α-Phorbol 12,13-diacetate is the absence of large-scale, unbiased analyses of its cellular impact. To date, no comprehensive proteomic or transcriptomic studies have been published that specifically map the global changes in protein and gene expression following cell treatment with this compound. This represents a critical and promising future research direction.

Such studies would be powerfully informative, especially when conducted in parallel with PKC-activating phorbol esters like PMA. By comparing the transcriptomic and proteomic signatures of cells exposed to 4α-Phorbol 12,13-diacetate versus PMA, researchers could systematically subtract the well-documented effects of PKC activation, thereby isolating the signaling cascades that are unique to the 4α-isomer. nih.govelsevierpure.com This approach could rapidly identify novel pathways and targets modulated by 4α-Phorbol 12,13-diacetate and provide a wealth of data to generate new, testable hypotheses about its TRPV4-independent mechanisms. Methodologies such as affinity purification-mass spectrometry could be employed to identify the protein interactome of its cellular targets. frontiersin.orgupenn.edu

Structural Biology Approaches to Characterize Target Interactions

Understanding the precise molecular interactions between a ligand and its protein target is fundamental to pharmacology. For 4α-Phorbol 12,13-diacetate, there is a notable lack of high-resolution structural data. While its interaction with a putative binding pocket on TRPV4 has been suggested, this is not based on a solved co-crystal structure. nih.gov

A major goal for future research will be to use structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), to determine the three-dimensional structure of 4α-Phorbol 12,13-diacetate bound to its targets, including both TRPV4 and the yet-to-be-identified proteins responsible for its off-target effects. Solving these structures would illuminate the precise atomic interactions, explain the basis of its activity, and clarify why it fails to bind and activate PKC C1 domains in the same manner as its 4β-isomers. nih.govucsd.edu This structural knowledge would be invaluable for the rational design of second-generation research tools with improved specificity and for developing novel therapeutic agents that target these pathways.

Q & A

Basic Research Questions

Q. What is the mechanistic role of 4alpha-phorbol 12,13-diacetate in protein kinase C (PKC) studies, and how does it differ from active phorbol esters like PMA?

- This compound is a stereoisomer of active PKC activators (e.g., 4β-phorbol esters) but lacks biological activity due to its α-configuration at the C4 position. It serves as a critical negative control to distinguish PKC-dependent effects from nonspecific cellular responses. For example, in neurotransmitter release assays, 4alpha-phorbol derivatives showed no stimulation compared to active isomers like 4β-phorbol 12,13-diacetate (PDA) or PMA . Methodologically, researchers should include both active and inactive phorbol esters in parallel experiments to validate PKC-specific pathways.

Q. How should researchers validate the specificity of this compound in cellular assays?

- Specificity validation requires:

- Structural confirmation : Use NMR or HPLC to confirm the α-configuration, as even minor impurities in β-isomers can confound results .

- Functional controls : Compare responses to this compound with active PKC agonists (e.g., PMA) and antagonists (e.g., GF109203X). For instance, in monocyte H2O2 secretion assays, this compound did not induce oxidative bursts, unlike PMA .

- Receptor binding assays : Perform competitive binding studies with radiolabeled phorbol esters (e.g., [³H]PDBu) to confirm lack of affinity for PKC’s C1 domain .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Key precautions include:

- Personal protective equipment (PPE) : Gloves, respirators, and eyeshields to avoid skin/eye irritation (classified as Skin Irritant Category 2) .

- Storage : Store in sealed containers at -20°C, away from strong oxidizers or bases .

- Waste disposal : Follow hazardous waste protocols; avoid release into waterways due to potential environmental toxicity .

Advanced Research Questions

Q. How can conflicting data on this compound’s activity in non-PKC pathways be resolved?

- Some studies report off-target effects, such as modulation of TRP channels (e.g., TRPV4) . To address contradictions:

- Dose-response analysis : Test a broad concentration range (e.g., 0.1–10 µM) to rule out nonspecific activation at high doses.

- Genetic knockdown : Use PKC-null cell lines or siRNA targeting PKC isoforms to isolate PKC-independent effects .

- Cross-validation : Employ orthogonal assays (e.g., calcium imaging for TRP channels vs. PKC translocation assays) .

Q. What experimental strategies are recommended to analyze the structural determinants of this compound’s inactivity?

- Comparative approaches include:

- Molecular docking : Model the interaction of this compound with PKC’s C1 domain to identify steric clashes caused by the α-configuration .

- Analog synthesis : Modify side chains (e.g., replacing acetate with myristate) and test activity in PKC translocation assays .

- Crystallography : Resolve co-crystal structures of PKC bound to 4alpha- vs. 4β-phorbol esters to map binding pocket requirements .

Q. How can this compound be utilized in multi-target signaling studies?

- Applications include:

- Negative control in pathway crosstalk : For example, in studies linking PKC to MAPK activation, this compound can help exclude PKC-driven artifacts .

- Synergy testing : Combine with other pathway modulators (e.g., ionomycin for calcium signaling) to dissect PKC-dependent/independent synergy .

- Toxicology screens : Use to differentiate PKC-mediated toxicity from general cellular stress in drug development .

Methodological Considerations

Q. What analytical techniques are critical for confirming this compound purity and stability?

- HPLC-MS : Quantify purity (>99%) and detect degradation products, particularly ester hydrolysis .

- Stability testing : Monitor under varying pH and temperature conditions; store lyophilized at -80°C for long-term stability .

- Solvent compatibility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Q. How should researchers address batch-to-batch variability in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.